molecular formula C17H16O4 B589483 4-O-Benzyl-caffeic Acid Methyl Ester CAS No. 948827-72-3

4-O-Benzyl-caffeic Acid Methyl Ester

Cat. No. B589483
CAS RN: 948827-72-3
M. Wt: 284.311
InChI Key: IQARPTKBUIEURR-CSKARUKUSA-N
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Description

4-O-Benzyl-caffeic Acid Methyl Ester is a chemical compound with the molecular formula C17H16O4 and a molecular weight of 284.31 . It is also known as 3-(4-Benzyloxy-4-hydroxyphenyl)-2-propenoic Acid Methyl Ester .


Synthesis Analysis

The synthesis of 4-O-Benzyl-caffeic Acid Methyl Ester and similar compounds often involves enzymatic, microbial, and immobilized systems . For instance, the bioconversion of caffeic acid was observed by treating cultures with a concentration of 10 µM methyl jasmonate . This treatment led to a notable rise in the enzymatic activity of caffeic acid O-methyl transferase .


Molecular Structure Analysis

The molecular structure of 4-O-Benzyl-caffeic Acid Methyl Ester can be analyzed using techniques such as nuclear magnetic resonance spectroscopy . Caffeic acid derivatives like this compound were identified due to m/z 178 [C9H6O4–H]− and m/z 134 that is [C9H6O4–H–CO2]− ion .


Physical And Chemical Properties Analysis

Esters like 4-O-Benzyl-caffeic Acid Methyl Ester have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .

Mechanism of Action

While the specific mechanism of action for 4-O-Benzyl-caffeic Acid Methyl Ester is not detailed in the available resources, related compounds like caffeic acid methyl ester have been shown to inhibit mast cell activation through the suppression of MAPKs and NF-κB signaling in RBL-2H3 cells .

Future Directions

The future directions for research on 4-O-Benzyl-caffeic Acid Methyl Ester and similar compounds could involve further investigation into their anti-allergic properties , their potential applications in the food industry , and their rapid structural identification and biofabrication .

properties

IUPAC Name

methyl (E)-3-(3-hydroxy-4-phenylmethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-17(19)10-8-13-7-9-16(15(18)11-13)21-12-14-5-3-2-4-6-14/h2-11,18H,12H2,1H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQARPTKBUIEURR-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-O-Benzyl-caffeic Acid Methyl Ester

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